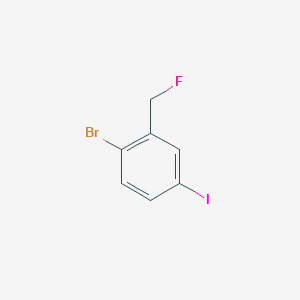

2-Bromo-5-iodobenzyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-5-iodobenzyl fluoride is an organic compound with the molecular formula C7H5BrFI. This compound is part of the halogenated benzene family, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. These halogenated compounds are often used in various chemical reactions and have significant applications in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 2-Bromo-5-iodobenzyl fluoride can be achieved through several methods. One common approach involves the halogenation of a benzene derivative. For instance, starting with 2-(fluoromethyl)-4-iodobenzene, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial production methods may involve more scalable processes, such as continuous flow reactions, which allow for better control over reaction parameters and higher yields.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The iodine and bromine substituents can undergo SNAr reactions, with iodine being more reactive due to its lower bond dissociation energy and larger atomic radius.

For example, anhydrous tetramethylammonium fluoride (TMAF) in DMF enhances fluoride nucleophilicity, facilitating substitution at iodine . Bromine substitution typically requires harsher conditions, such as palladium-catalyzed cross-coupling (see Section 2).

Transition Metal-Catalyzed Cross-Coupling

The bromine and iodine atoms serve as electrophilic sites for coupling reactions.

Common Reactions

-

Suzuki-Miyaura Coupling :

-

Buchwald-Hartwig Amination :

Electrophilic Substitution

The electron-withdrawing nature of halogens directs electrophiles to meta/para positions relative to the substituents.

| Electrophile | Conditions | Major Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2–4 h | Nitro-substituted derivative |

| Cl₂/FeCl₃ | RT, CH₂Cl₂ | Chlorinated benzyl fluoride |

Reductive Dehalogenation

Iodine is more susceptible to reduction than bromine:

| Reducing Agent | Conditions | Outcome |

|---|---|---|

| H₂/Pd-C | EtOH, 30–50°C | Removal of iodine → 2-bromo derivative |

| Zn/NH₄Cl | THF/H₂O, reflux | Sequential removal of halogens |

Benzyl Fluoride Reactivity

-

Oxidation : With KMnO₄/H₂SO₄ to form benzoic acid derivatives.

-

Radical Reactions : Initiated by AIBN or light for C–F bond functionalization .

Comparative Halogen Reactivity

| Halogen | Bond Strength (kJ/mol) | Relative Reactivity in SNAr | Preferred Reactions |

|---|---|---|---|

| Iodine | 234 | 1 (reference) | Cross-coupling, SNAr |

| Bromine | 285 | 0.1–0.5 | Suzuki coupling, nitration |

| Fluorine | 486 | <0.01 | Stable under most conditions |

Solvent Effects

Polar aprotic solvents (e.g., DMF, pyridine) enhance SNAr rates by stabilizing ionic intermediates . For example, TMAF-mediated fluorination proceeds 10× faster in DMF than in THF due to reduced aggregation of fluoride ions.

Key Considerations

Wissenschaftliche Forschungsanwendungen

1. Organic Synthesis:

2-Bromo-5-iodobenzyl fluoride serves as a versatile building block in organic synthesis. Its halogen substituents facilitate nucleophilic substitution reactions, making it useful for constructing more complex organic molecules. The compound can be employed in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.

2. Medicinal Chemistry:

The compound's unique structure allows it to interact with biological targets, leading to potential therapeutic applications. Research indicates that halogenated benzyl derivatives often exhibit significant biological activities, including anticancer and antimicrobial properties.

3. Material Science:

In materials science, this compound is explored as a precursor for synthesizing specialty chemicals and materials with specific properties, such as polymers and dyes.

Case Studies and Research Findings

1. Anticancer Activity:

Research on structurally similar compounds suggests that halogenated benzyl derivatives can inhibit cell growth in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, studies indicate IC50 values ranging from 2.93 µM to 19.53 µM against these cell lines, highlighting significant anticancer potential.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 7.17 ± 0.94 | MCF-7 |

| Compound B | 19.53 ± 1.05 | MCF-7 |

| Compound C | 13.92 ± 1.21 | MCF-7 |

2. VEGFR-2 Inhibition:

Some related compounds have been evaluated for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a target in cancer therapy. Inhibitory activities were recorded with IC50 values around 0.503 µM.

3. Antimicrobial Testing:

Similar halogenated compounds have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MIC) that suggest efficacy against various pathogens.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-iodobenzyl fluoride depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups, facilitating various substitution and coupling reactions. The presence of multiple halogens also allows for selective reactivity, enabling the synthesis of complex molecules with high precision.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-5-iodobenzyl fluoride can be compared with other halogenated benzene derivatives, such as:

1-Bromo-2-fluorobenzene: Lacks the iodine atom, making it less versatile in certain coupling reactions.

1-Bromo-4-iodobenzene: Does not have the fluoromethyl group, which can affect its reactivity and applications.

1-Bromo-2-fluoroethane: A smaller molecule with different physical and chemical properties.

The unique combination of bromine, fluorine, and iodine in this compound provides distinct reactivity and makes it a valuable compound in various fields of research and industry.

Biologische Aktivität

2-Bromo-5-iodobenzyl fluoride is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of both bromine and iodine substituents on the benzyl ring, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.

This compound has the following molecular formula: C7H4BrI F. The compound's structure is pivotal in determining its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H4BrIF |

| Molecular Weight | 305.92 g/mol |

| Melting Point | Not well-documented |

| Solubility | Soluble in organic solvents |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including halogenation reactions. A common approach involves the bromination and iodination of benzyl fluoride derivatives under controlled conditions to yield the desired compound with high purity.

- Bromination : Utilizing bromine in a non-polar solvent to selectively introduce a bromine atom at the 2-position.

- Iodination : Following bromination, iodine can be introduced using iodinating agents like iodine monochloride or via electrophilic aromatic substitution.

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents can enhance lipophilicity, potentially increasing membrane permeability and bioavailability.

- Enzyme Inhibition : Preliminary studies suggest that halogenated benzyl compounds can inhibit certain enzymes involved in metabolic pathways.

- Receptor Binding : The compound may exhibit affinity for specific receptors, influencing signal transduction pathways.

Case Studies

Several studies have explored the biological implications of similar halogenated compounds, providing insights into potential applications for this compound:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties against various pathogens. For instance, a study demonstrated that halogenated benzyl derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Halogenated compounds have been investigated for their anticancer effects. A related study found that iodinated benzyl derivatives induced apoptosis in cancer cell lines through reactive oxygen species (ROS) generation .

- Neuropharmacological Effects : Some studies have reported that similar compounds can modulate neurotransmitter systems, suggesting potential applications in neuropharmacology .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of halogenated benzyl compounds:

- Selectivity in Binding : Variations in the position and type of halogen substituents significantly affect binding affinity to biological targets.

- Toxicological Profile : Understanding the toxicological implications is crucial for evaluating the safety of using such compounds in therapeutic contexts.

Eigenschaften

IUPAC Name |

1-bromo-2-(fluoromethyl)-4-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVZCNKTKNQNTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)CF)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.